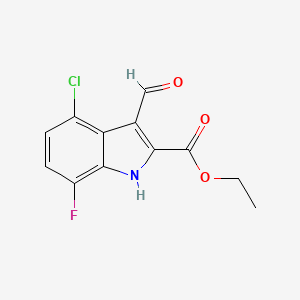

Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate

CAS No.: 1360899-91-7

Cat. No.: VC3177847

Molecular Formula: C12H9ClFNO3

Molecular Weight: 269.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1360899-91-7 |

|---|---|

| Molecular Formula | C12H9ClFNO3 |

| Molecular Weight | 269.65 g/mol |

| IUPAC Name | ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C12H9ClFNO3/c1-2-18-12(17)10-6(5-16)9-7(13)3-4-8(14)11(9)15-10/h3-5,15H,2H2,1H3 |

| Standard InChI Key | NAZLPWKWAKSIMB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N1)F)Cl)C=O |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N1)F)Cl)C=O |

Introduction

Structural Characteristics and Chemical Identity

Molecular Structure

Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate features a 1H-indole core with four key substituents:

-

An ethyl carboxylate group (-COOC₂H₅) at position 2

-

A formyl group (-CHO) at position 3

-

A chlorine atom at position 4

-

A fluorine atom at position 7

The presence of these electron-withdrawing groups significantly influences the electronic distribution and reactivity of the indole core. The halogens (chlorine and fluorine) enhance lipophilicity and metabolic stability, while the formyl group provides a reactive site for further functionalization. The ethyl ester group offers another site for potential modifications through hydrolysis or transesterification reactions.

Chemical Identity Data

Based on structural analysis and comparison with similar compounds, the following chemical identity data can be established:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₉ClFNO₃ |

| Molecular Weight | ~269-270 g/mol |

| Chemical Class | Halogenated indole carboxylate |

| Functional Groups | Indole, carboxylate ester, formyl, halogens |

| IUPAC Name | Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate |

This molecular structure shares similarities with several other indole derivatives, including ethyl 4-chloro-1H-indole-2-carboxylate and ethyl 4-fluoro-1H-indole-2-carboxylate, though it contains additional functional groups that enhance its reactivity and potential applications .

Physical and Chemical Properties

Physical Properties

Based on the properties of similar indole derivatives, Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate would likely exhibit the following physical characteristics:

Chemical Reactivity

The chemical reactivity of Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate is significantly influenced by its functional groups:

-

The formyl group at position 3 is highly reactive and can participate in numerous reactions including:

-

Wittig reactions to form alkenes

-

Reductive amination to form amines

-

Aldol condensations

-

Reduction to hydroxymethyl derivatives

-

-

The ethyl ester at position 2 can undergo:

-

Hydrolysis to form the corresponding carboxylic acid

-

Transesterification with other alcohols

-

Reduction to alcohols

-

Amidation with amines

-

-

The halogen substituents (chlorine and fluorine) can participate in:

-

Metal-catalyzed coupling reactions

-

Nucleophilic aromatic substitution (though challenging on the indole system)

-

-

The N-H of the indole core provides a site for:

-

N-alkylation

-

N-acylation

-

Hydrogen bonding interactions with biological targets

-

The combination of these functional groups creates a chemically versatile molecule with numerous possibilities for derivatization and application in synthetic chemistry .

| Factor | Consideration |

|---|---|

| Regioselectivity | Controlling the position of halogen introduction |

| Reaction conditions | Temperature, solvent, and catalyst optimization |

| Purification | Chromatographic methods for isolating the target compound |

| Yield optimization | Reagent selection and reaction sequence optimization |

| Structural Feature | Potential Contribution to Biological Activity |

|---|---|

| Chlorine at position 4 | Enhanced membrane permeability, metabolic stability |

| Fluorine at position 7 | Increased lipophilicity, metabolic stability, bond strength |

| Formyl group at position 3 | Hydrogen bonding interactions with target proteins |

| Ethyl ester at position 2 | Enhances bioavailability, potential prodrug feature |

Research Applications and Future Directions

As a Synthetic Intermediate

Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate represents a valuable building block for the synthesis of more complex structures due to its multiple functional groups:

-

The formyl group can participate in condensation reactions to form various heterocyclic systems

-

The ester group can be transformed into various derivatives including amides, acids, and alcohols

-

The halogenated positions provide sites for metal-catalyzed coupling reactions

These features make it potentially useful in the synthesis of complex natural products, drug candidates, and materials with specific properties .

Structure-Activity Relationship Studies

The compound's multiple functional groups make it an excellent candidate for structure-activity relationship (SAR) studies. By selectively modifying each functional group, researchers could develop libraries of derivatives with optimized biological activities.

Analytical Chemistry Applications

The distinctive structural features of Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate may make it useful as:

-

A reference compound in chromatographic analysis

-

A starting material for fluorescent or spectroscopic probes

-

A structural model for computational chemistry studies

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate, a comparison with structurally related compounds provides valuable insights:

Structural Comparison

Physical Properties Comparison

*Estimated values based on similar compounds

*Estimated based on structural features and comparison with similar compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume